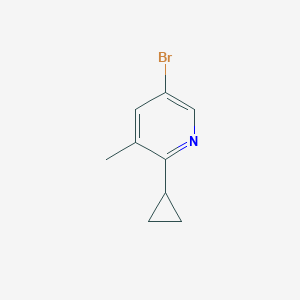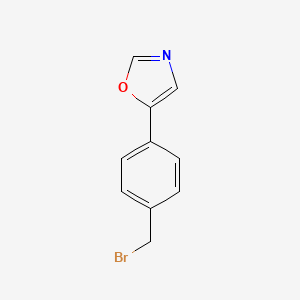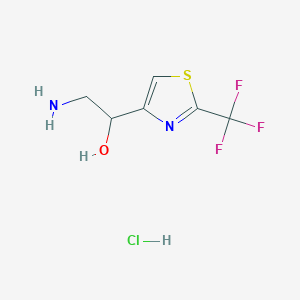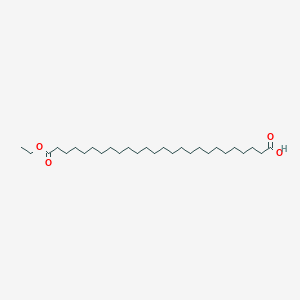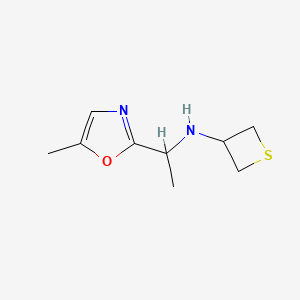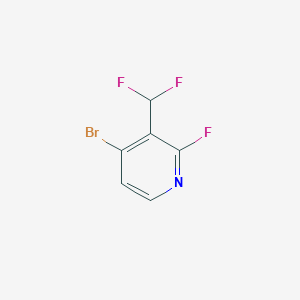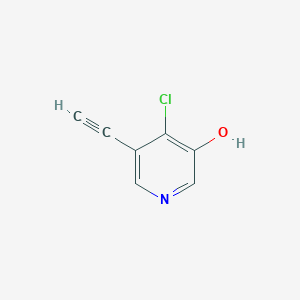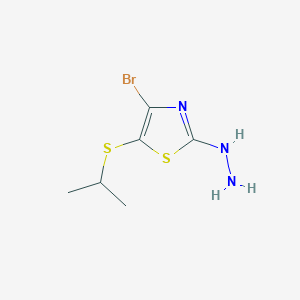
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine, hydrazine, and isopropylthio groups. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole typically involves the reaction of 4-bromo-2-chlorothiazole with hydrazine hydrate and isopropylthiol. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with the hydrazine group converted to an amine.
Substitution: Substituted thiazole derivatives with various functional groups replacing the bromine atom.
科学研究应用
4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence
作用机制
The mechanism of action of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
相似化合物的比较
Similar Compounds
4-Bromo-2-chlorothiazole: A precursor in the synthesis of 4-Bromo-2-hydrazinyl-5-(isopropylthio)thiazole.
2-Hydrazinylthiazole: Lacks the bromine and isopropylthio groups but shares the hydrazinylthiazole core.
5-Isopropylthio-2-thiazolecarboxylic acid: Contains the isopropylthio group but differs in the functional groups attached to the thiazole ring
Uniqueness
This compound is unique due to its specific combination of substituents on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its significance in the field of medicinal chemistry .
属性
分子式 |
C6H10BrN3S2 |
|---|---|
分子量 |
268.2 g/mol |
IUPAC 名称 |
(4-bromo-5-propan-2-ylsulfanyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C6H10BrN3S2/c1-3(2)11-5-4(7)9-6(10-8)12-5/h3H,8H2,1-2H3,(H,9,10) |
InChI 键 |
KAAHYYXTPCRKIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=C(N=C(S1)NN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


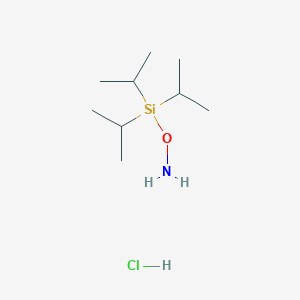
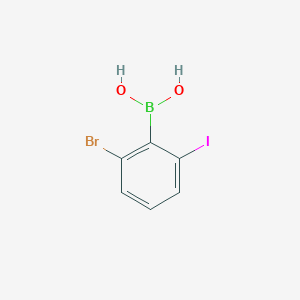
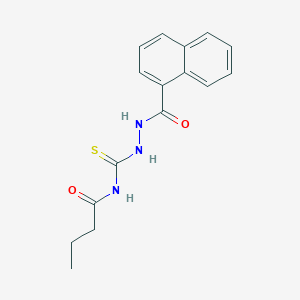
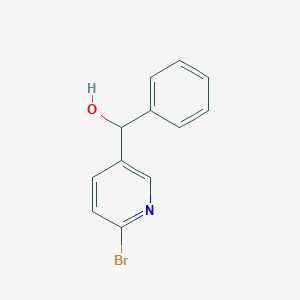

![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)

